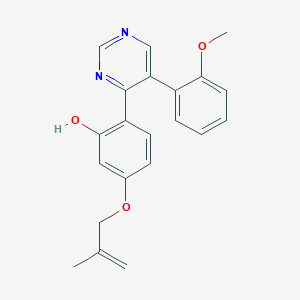

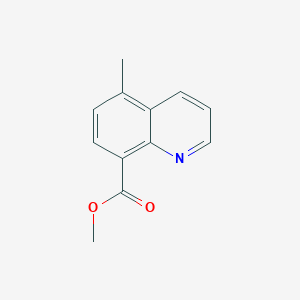

![molecular formula C19H19N3O5S2 B2739265 (Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-88-5](/img/structure/B2739265.png)

(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

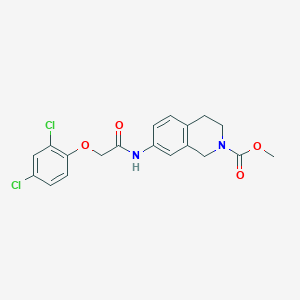

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It contains a benzoyl group (3,4-dimethylbenzoyl) and a sulfamoyl group, which are attached to the benzo[d]thiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, a sulfamoyl group, and a 3,4-dimethylbenzoyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the sulfamoyl and benzoyl groups. For example, the sulfamoyl group could potentially undergo hydrolysis or substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl group could increase its water solubility, while the benzoyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación

Aldose Reductase Inhibition

A series of iminothiazolidin-4-one acetate derivatives, similar in structure to the queried compound, have been evaluated for their inhibitory effects on aldose reductase (ALR2). These compounds, including methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate, demonstrated significant ALR2 inhibitory potency. This is crucial as aldose reductase inhibitors are potential novel drugs for the treatment of diabetic complications (Ali et al., 2012).

Antihypertensive α-Blocking Agents

Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a compound closely related to the one , has been synthesized and explored for its antihypertensive α-blocking activity. This research underscores the potential of such compounds as candidates for developing new antihypertensive drugs (Abdel-Wahab et al., 2008).

Antimicrobial Activities

Studies on benzothiazole-imino-benzoic acid ligands, which share structural features with the queried compound, have revealed good antimicrobial activity against various bacterial strains causing infections in humans. The potential of these compounds in antimicrobial applications is significant (Mishra et al., 2019).

Anticancer Agent

Research involving thiazolidinone derivatives like (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate has shown moderate anticancer activity. These findings highlight the potential of similar compounds in cancer treatment (Mabkhot et al., 2019).

Nucleophilic Catalysts in Transesterification/Acylation Reactions

Studies on N-heterocyclic carbenes, including imidazol-2-ylidenes, as catalysts in transesterification between esters and alcohols, provide insights into the catalytic applications of related compounds. This research opens up avenues for using such compounds in various chemical synthesis processes (Grasa et al., 2002).

Schiff Base Ligands and Metal Complexes

The creation of Schiff base ligands derived from benzothiazole and their metal complexes have been studied for their biological activity. These studies are relevant for understanding the applications of similar compounds in bioinorganic chemistry and medicine (Hassan, 2018).

Corrosion Inhibition

Research on thiazoles as corrosion inhibitors for mild steel in acid solutions suggests potential industrial applications for similar compounds in protecting metals from corrosion (Quraishi & Sharma, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-11-4-5-13(8-12(11)2)18(24)21-19-22(10-17(23)27-3)15-7-6-14(29(20,25)26)9-16(15)28-19/h4-9H,10H2,1-3H3,(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPARFFZOAMBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

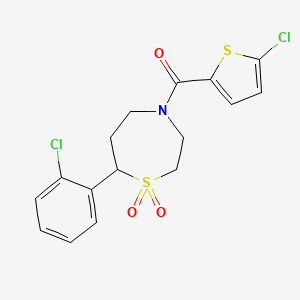

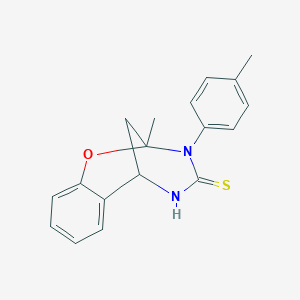

![N-(4-METHOXYPHENYL)-3-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE](/img/structure/B2739183.png)

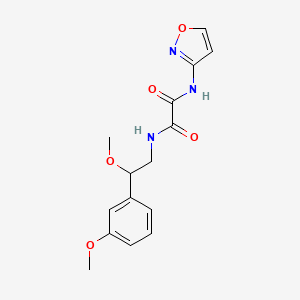

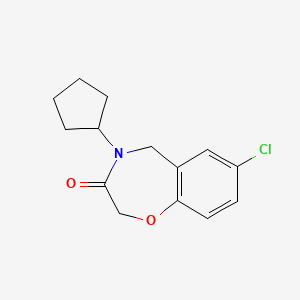

![(2E)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2739191.png)

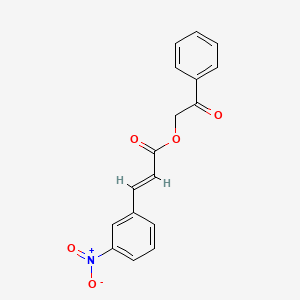

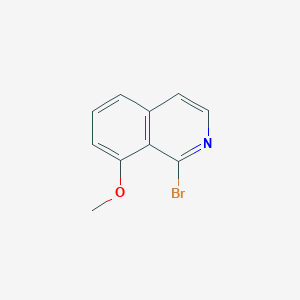

![5-[2-(methylsulfanyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2739195.png)

![1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one](/img/structure/B2739200.png)

![ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate](/img/structure/B2739202.png)